molecular formula C8H10BrNOS B14578735 2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- CAS No. 61285-32-3

2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl-

Cat. No.: B14578735
CAS No.: 61285-32-3
M. Wt: 248.14 g/mol
InChI Key: QLRCZCNZODJBDX-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- is a chemical compound with the molecular formula C8H10BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl-, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxamide, 4-bromo-5-methyl-
  • 2-Thiophenecarboxamide, 4-bromo-N,N-dimethyl-
  • 2-Thiophenecarboxamide, 4-bromo-N,N-diethyl-

Uniqueness

2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- is unique due to its specific substitution pattern on the thiophene ring. This unique structure may confer distinct chemical and biological properties compared to other thiophene derivatives .

Properties

CAS No.

61285-32-3

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

4-bromo-N,N,5-trimethylthiophene-2-carboxamide

InChI

InChI=1S/C8H10BrNOS/c1-5-6(9)4-7(12-5)8(11)10(2)3/h4H,1-3H3

InChI Key

QLRCZCNZODJBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)N(C)C)Br

Origin of Product

United States

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